3-Cyclopropyloxetan-3-amine
Description
Significance of Oxetane (B1205548) Ring Systems in Contemporary Synthetic Chemistry
The oxetane ring, a four-membered cyclic ether, has emerged from a chemical curiosity to a valuable component in drug discovery. uni-muenchen.de Its incorporation into molecular scaffolds is a strategic design element intended to modulate key drug-like properties. nih.gov Oxetanes are considered attractive motifs due to their low molecular weight, high polarity, and distinct three-dimensional, non-planar structure. nih.govrsc.org This sp³-rich character is highly sought after in modern medicinal chemistry to move away from the flat, aromatic structures that have historically dominated drug candidates, thereby accessing new chemical space. nih.gov
One of the most significant applications of the oxetane moiety is as a bioisosteric replacement for other common functional groups. It has been successfully employed as a surrogate for gem-dimethyl and carbonyl groups, often leading to substantial improvements in physicochemical properties. acs.orgresearchgate.net The introduction of an oxetane can enhance aqueous solubility, metabolic stability, and lipophilicity while influencing the basicity of nearby functional groups like amines. acs.orgmdpi.com For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. researchgate.net The polar nature of the oxetane's ether oxygen allows it to act as a hydrogen bond acceptor, often more effectively than other cyclic ethers, which can facilitate beneficial interactions with biological targets. mdpi.com
| Property Modulated by Oxetane Introduction | Observed Effect | Rationale / Mechanism | Reference |
|---|---|---|---|
| Aqueous Solubility | Generally Increased | Introduction of a polar ether oxygen and disruption of crystal packing. | acs.orgresearchgate.net |
| Metabolic Stability | Often Improved | Blocks metabolically labile sites; more stable to oxidative degradation than many alkyl groups. | researchgate.netmdpi.com |
| Lipophilicity (LogD) | Modulated (Context-Dependent) | Can decrease lipophilicity compared to carbocyclic or gem-dimethyl analogues. | nih.gov |
| Amine Basicity (pKa) | Reduced | The electron-withdrawing inductive effect of the ring oxygen lowers the pKa of proximal amines. | acs.orgnih.gov |
| Molecular Conformation | Increased Three-Dimensionality | The puckered, sp³-rich nature of the ring provides conformational rigidity and non-planarity. | nih.gov |
Role of Cyclopropylamine (B47189) Moieties in Molecular Design and Strain Chemistry
The cyclopropyl (B3062369) group is the smallest possible carbocycle, and its unique electronic structure and inherent ring strain make it a valuable tool in medicinal chemistry. mdpi.comacs.org When attached to a nitrogen atom, the resulting cyclopropylamine moiety offers a combination of steric and electronic properties that can be leveraged in drug design. Cyclopropane (B1198618) rings are often used to provide conformational constraint, reducing the rotational freedom of a molecule and thereby lowering the entropic penalty of binding to a biological target. nih.gov
A key advantage of the cyclopropyl group is its effect on metabolic stability. The C-H bonds of a cyclopropane ring are stronger and have a higher bond dissociation energy compared to those in more flexible alkyl chains. hyphadiscovery.com This makes the group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase a drug's half-life. hyphadiscovery.com However, the chemistry of cyclopropylamines can be complex; in some contexts, they can undergo CYP-mediated oxidation that leads to ring-opening and the formation of reactive metabolites. nih.govhyphadiscovery.com This was a proposed mechanism for the hepatotoxicity observed with the antibiotic trovafloxacin. nih.gov Despite this potential liability, the cyclopropyl group remains a popular design element, featured in numerous approved drugs. mdpi.comhyphadiscovery.com
| Feature | Cyclopropyl Group | Isopropyl Group (for comparison) | Reference |
|---|---|---|---|
| Hybridization | sp³ (with high p-character in C-C bonds) | sp³ | |
| Conformational Flexibility | Rigid, conformationally constrained | Rotation around C-C bond | nih.gov |
| Metabolic Stability | Generally high resistance to CYP oxidation | More susceptible to CYP oxidation | hyphadiscovery.com |
| Lipophilicity | Can increase membrane permeability compared to linear alkanes. | Standard lipophilic group |
Positioning of 3-Cyclopropyloxetan-3-amine within Advanced Chemical Research and Development
This compound is a spirocyclic compound where a cyclopropane ring and an oxetane ring share a common quaternary carbon atom, which is also bonded to an amine group. This unique architecture positions it as a highly valuable building block in advanced chemical research, particularly for the synthesis of complex molecules in drug discovery programs. smolecule.com It merges the desirable attributes of both the oxetane and cyclopropylamine functionalities into a single, compact, and sp³-rich motif.
The compound serves as an important intermediate for creating novel molecular scaffolds that possess enhanced three-dimensionality and improved physicochemical profiles. smolecule.com The presence of the oxetane ring can confer improved solubility and metabolic stability, while the cyclopropyl group provides conformational rigidity. acs.orghyphadiscovery.com The primary amine handle allows for straightforward derivatization and incorporation into larger molecules through well-established chemical reactions, such as amide bond formation. The spirocyclic nature of this compound provides a rigidifying effect that is often sought in lead optimization to improve binding affinity and selectivity for a biological target. researchgate.net
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-cyclopropyloxetan-3-amine | nih.gov |
| Molecular Formula | C₆H₁₁NO | nih.gov |
| Molecular Weight | 113.16 g/mol | nih.gov |
| CAS Number | 1340518-89-9 | nih.gov |
| Topological Polar Surface Area | 21.3 Ų | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Research Gaps and Opportunities in the Study of Spirocyclic Aminooxetanes
Despite the growing interest in spirocyclic systems, significant research gaps and opportunities remain in the study of compounds like this compound. A primary challenge lies in their synthesis. The preparation of 3,3-disubstituted and spirocyclic oxetanes can be lengthy and low-yielding, which has limited their widespread adoption and exploration. researchgate.netresearchgate.net There is a substantial need for the development of new, mild, and efficient synthetic methodologies to access these complex scaffolds in a divergent manner, which would allow for the rapid generation of diverse compound libraries for screening. researchgate.netacs.org
Furthermore, while the metabolic profiles of individual oxetane and cyclopropylamine motifs are partially understood, their combined impact within a spirocyclic framework is an area ripe for investigation. Understanding the metabolic fate of these structures is crucial for predicting their pharmacokinetic behavior and identifying any potential for bioactivation to reactive species. hyphadiscovery.com
The unique three-dimensional shape of spirocyclic aminooxetanes presents opportunities for their use in scaffold hopping to replace other saturated heterocyclic systems, such as morpholines or piperazines, potentially leading to improved properties or novel intellectual property. researchgate.net Finally, the application of these motifs as functional linkers in advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), represents an exciting and underexplored frontier in chemical biology. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
3-cyclopropyloxetan-3-amine |
InChI |
InChI=1S/C6H11NO/c7-6(3-8-4-6)5-1-2-5/h5H,1-4,7H2 |
InChI Key |
SAMCRUNFMPSZSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(COC2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Cyclopropyloxetan 3 Amine
Strategic Approaches to Oxetane (B1205548) Ring Construction in 3-Cyclopropyloxetan-3-amine Synthesis
The de novo construction of the oxetane ring is a primary strategy for synthesizing 3,3-disubstituted oxetanes like this compound. beilstein-journals.orgbeilstein-journals.org The inherent ring strain of approximately 106 kJ/mol makes the formation of the four-membered ether kinetically less favored compared to larger rings, often necessitating carefully designed precursors and reaction conditions. acs.orgdoi.org Methodologies generally focus on forming one of the C-O bonds via intramolecular cyclization, although C-C bond forming strategies and cycloadditions are also employed. beilstein-journals.orgnih.govmagtech.com.cn
The creation of the 3,3-disubstituted oxetane core, a key feature of this compound, relies heavily on intramolecular cyclization reactions. The design of an appropriate acyclic precursor containing all the necessary carbon and heteroatoms is the critical first step. For the target molecule, a suitable precursor would be a derivative of 2-(aminomethyl)-2-cyclopropylpropane-1,3-diol, which possesses the required cyclopropyl (B3062369) group and a protected amine functionality at the central carbon, with hydroxyl groups positioned for ring closure.
The intramolecular Williamson etherification is one of the most established and widely used methods for constructing oxetane rings. beilstein-journals.orgacs.org This SN2 reaction involves the displacement of a leaving group by an alkoxide within the same molecule. beilstein-journals.org For the synthesis of a 3,3-disubstituted oxetane, this typically starts from a 1,3-diol precursor. doi.org
The general process involves:
Precursor Synthesis : Creation of a 1,3-diol containing the desired C3 substituents. For this compound, this would be a 2-cyclopropyl-2-(protected-aminomethyl)propane-1,3-diol.
Selective Activation : One of the primary hydroxyl groups is selectively converted into a good leaving group, such as a tosylate, mesylate, or halide. acs.orgdoi.org
Cyclization : The remaining hydroxyl group is deprotonated with a strong base (e.g., NaH, NaOH, n-BuLi) to form an alkoxide, which then displaces the leaving group to form the oxetane ring. acs.orgdoi.org
A significant challenge in Williamson etherification for oxetanes is the competing Grob fragmentation, an entropically favored elimination reaction that can lead to an aldehyde and an alkene, reducing the yield of the desired cyclic product. beilstein-journals.orgacs.org Despite this, the method's versatility and practicality have led to its successful application, even in the kilogram-scale synthesis of complex oxetane intermediates for pharmaceuticals. beilstein-journals.orgbeilstein-journals.org
A plausible synthetic sequence for this compound using this method would involve the initial formation of a suitable 1,3-diol, followed by selective monotosylation and subsequent base-mediated ring closure.
Table 1: Key Features of Williamson Etherification for Oxetane Synthesis
| Feature | Description | Common Reagents/Conditions | Reference |
|---|---|---|---|
| Precursor | 1,3-diols with desired substituents at C2. | Diols, often from aldol (B89426) or Grignard reactions. | acs.orgdoi.org |
| Activation | Conversion of a primary alcohol to a leaving group. | TsCl, MsCl, Appel reaction (I2, PPh3). | acs.org |
| Cyclization | Base-mediated SN2 displacement. | NaH, NaOH, KOH, n-BuLi. | acs.orgdoi.org |
| Side Reaction | Grob fragmentation. | Can be favored by substrate structure and conditions. | beilstein-journals.orgacs.org |
Modern organic synthesis has seen a rise in catalytic methods for ring formation, offering milder conditions and improved efficiency. Several catalytic strategies have been developed for constructing oxetane rings, which could be adapted for the synthesis of this compound.
One innovative approach combines Williamson etherification with alcohol C–H functionalization. Silvi et al. developed a method using a photochemically oxidized quinuclidine (B89598) to generate a ketyl radical from an unactivated alcohol. beilstein-journals.orgnih.gov This radical then engages in a Giese-type addition with a vinylsulphonium salt, which acts as both a radical acceptor and a leaving group precursor, leading to the formation of the oxetane ring under very mild conditions. beilstein-journals.orgnih.gov
Domino or cascade reactions provide another powerful catalytic route. For instance, a one-step synthesis of spirooxindole oxetanes was achieved through a Michael addition of a 3-hydroxyindolinone to phenyl vinyl selenone, followed by an intramolecular Williamson etherification of the resulting γ-hydroxyselenone intermediate. beilstein-journals.orgcornell.edu This reaction proceeds in aqueous KOH at room temperature, showcasing a mild and efficient pathway to spiro-oxetanes. beilstein-journals.orgcornell.edu Similarly, binary Al/TBAB catalyst systems have been used for the domino synthesis of bicyclic oxetanes from bis-epoxy alcohols. beilstein-journals.org
Cobalt-based catalytic systems have also been explored, primarily for ring-opening reactions, but they demonstrate the potential for novel catalytic cycles in oxetane chemistry. acs.orgscispace.com These catalytic transformations highlight the ongoing development of efficient and selective methods for constructing the strained oxetane core.
Table 2: Examples of Catalytic Transformations for Oxetane Synthesis
| Catalytic Strategy | Catalyst System | Key Transformation | Reference |
|---|---|---|---|
| C-H Functionalization/Etherification | Photoredox (Quinuclidine) | Giese addition/Williamson etherification | beilstein-journals.orgnih.gov |
| Domino Michael/Etherification | KOH (aqueous) | Michael addition followed by cyclization | beilstein-journals.orgcornell.edu |
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing parts of all starting materials, represent a highly atom- and step-economical approach to complex molecules. researchgate.net These reactions are particularly well-suited for constructing spirocyclic systems.
A notable example is the copper-catalyzed four-component A³-based cascade reaction developed for the synthesis of 3-oxetanone-derived spirooxazolidines. mdpi.comresearchgate.net In this process, an amino alcohol, formaldehyde (B43269), 3-oxetanone (B52913), and an alkyne are combined in the presence of a CuBr₂/TFA co-catalyst to generate complex spirocycles in a single step. mdpi.comresearchgate.net This methodology could potentially be adapted by replacing 3-oxetanone with a precursor that allows for the introduction of the cyclopropyl group.
Other MCRs have been developed for creating spirooxindoles, which, while not directly producing oxetanes, demonstrate the power of cascade sequences involving Michael additions and cyclizations to build complex spiro-fused heterocyclic systems. researchgate.netnih.gov These strategies often proceed without a catalyst and show excellent regioselectivity, offering a blueprint for developing new MCRs for spiro-oxetanes like this compound. nih.gov The key is to design a cascade sequence where the formation of the quaternary center and the oxetane ring occurs in a controlled manner from simple, readily available starting materials.
The C3 atom of this compound is a chiral center. Therefore, controlling the stereochemistry during its synthesis is of paramount importance for potential applications. This can be achieved through the use of chiral auxiliaries or, more efficiently, through asymmetric catalysis.
Asymmetric catalysis offers the most direct and atom-economical route to enantiomerically enriched chiral compounds. Several catalytic asymmetric methods have been developed for the synthesis of oxetanes.
Asymmetric Catalysis:
[2+2] Cycloadditions : Mikami and co-workers developed a catalytic asymmetric formal [2+2] cycloaddition between silyl (B83357) enol ethers and trifluoropyruvate using a chiral Cu(II) complex. beilstein-journals.orgthieme-connect.com This method provides polysubstituted oxetanes with high yields, diastereoselectivity, and enantioselectivity. beilstein-journals.orgthieme-connect.com A similar approach using chiral Pd or Cu complexes has been shown to be effective even at low catalyst loadings. thieme-connect.com
Paternò–Büchi Reaction : The first highly enantioselective Paternò–Büchi reaction was reported by Yoon and co-workers, who used a novel hydrogen-bonding chiral iridium photocatalyst to mediate the [2+2] photocycloaddition between quinolones and ketoesters, yielding oxetane products in excellent enantiomeric excess. beilstein-journals.org
Biocatalysis : A modern and powerful approach involves the use of enzymes. A unique halohydrin dehalogenase has been discovered and engineered to serve as a biocatalytic platform for the enantioselective formation of chiral oxetanes. nih.govresearchgate.net This biocatalytic system demonstrates high efficiency and excellent enantioselectivity (>99% e.e.) and is scalable for preparative-scale synthesis. nih.govresearchgate.net
Chiral Auxiliaries: An alternative strategy involves attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a key reaction, followed by its removal. For example, Soai et al. reported an enantioselective synthesis of 2-substituted oxetanes by first performing an enantioselective reduction of a β-halo ketone using a chiral reducing agent derived from a chiral ligand. acs.org The resulting chiral halohydrin was then cyclized via Williamson etherification without racemization to afford the enantioenriched oxetane. acs.org This principle could be applied to a precursor of this compound, where a chiral auxiliary guides a stereoselective addition to a ketone or imine to establish the C3 stereocenter before ring formation.
Table 3: Examples of Asymmetric Synthesis of Chiral Oxetanes
| Method | Catalyst/Auxiliary | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric [2+2] Cycloaddition | Chiral Cu(II) or Pd(II) complexes | Formal [2+2] cycloaddition | High yields and enantioselectivities. | beilstein-journals.orgthieme-connect.com |
| Asymmetric Paternò–Büchi | Chiral Iridium photocatalyst | [2+2] photocycloaddition | Excellent enantiomeric excess. | beilstein-journals.org |
| Biocatalysis | Engineered Halohydrin Dehalogenase | Intramolecular etherification | High efficiency, >99% e.e., scalable. | nih.govresearchgate.net |
Stereoselective and Enantioselective Synthesis of the Oxetane Scaffold
Resolution Techniques for Enantiopure Oxetane Precursors
The creation of enantiomerically pure this compound often necessitates the resolution of chiral precursors. Since the final compound's stereocenter is at the C3 position of the oxetane, strategies frequently target the asymmetric synthesis or resolution of 3-substituted oxetanes. rsc.org
Key approaches include:
Catalytic Asymmetric Ring Opening: Chiral catalysts, such as Brønsted acids or metal complexes, can facilitate the enantioselective ring-opening of prochiral 3-substituted oxetanes. rsc.orgrsc.orgresearchgate.net For instance, chiral phosphoric acids have been used with nucleophiles like mercaptobenzothiazoles to achieve desymmetrization. acs.org Similarly, chiral squaramide derivatives have proven effective in catalyzing the addition of reagents like trimethylsilyl (B98337) bromide (TMSBr) to various 3-substituted oxetanes, yielding valuable chiral 1,3-bromohydrin intermediates with high enantioselectivity. nih.gov
Enzymatic Resolution: Biocatalysis offers a powerful tool for obtaining enantiopure compounds. Halohydrin dehalogenases (HHDHs) have been engineered to perform stereoselective kinetic resolution of chiral oxetanes, providing access to both (R)- and (S)-enantiomers of the oxetane and the corresponding ring-opened 1,3-disubstituted alcohols with excellent enantiomeric excess. researchgate.net
Chiral Chromatography: For racemic mixtures of key intermediates, such as precursors to the C-13 side chain of taxanes which may share structural motifs, chiral chromatography is a viable resolution method. google.com This technique uses a chiral stationary phase that exhibits different affinities for each enantiomer, allowing for their separation. google.com
These methods are crucial for accessing specific stereoisomers, which is often a requirement for biologically active molecules.
Introduction of the Cyclopropylamine (B47189) Moiety: Advanced Amination Strategies
The installation of the cyclopropylamine group onto the oxetane scaffold is a pivotal step in the synthesis. Several advanced strategies have been developed to achieve this transformation efficiently.
Directly forming the C-N bond at the C3 position of an oxetane precursor is a highly convergent approach. The most common precursor for this strategy is oxetan-3-one.
Reductive Amination: This is a cornerstone method for amine synthesis. masterorganicchemistry.com The reaction involves the condensation of a ketone, in this case, oxetan-3-one, with an amine (cyclopropylamine) to form an intermediate imine (or enamine), which is then reduced in situ to the desired amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they can selectively reduce the iminium ion in the presence of the ketone starting material. masterorganicchemistry.com
Catalytic Asymmetric Amination: For creating chiral centers, organocatalysis provides powerful tools. Chiral phosphoric acids have been used to catalyze the direct asymmetric amination of α-substituted cyclic ketones, creating quaternary stereocenters with high enantioselectivity. nih.gov While this has been demonstrated on various cyclic ketones, the principle could be extended to precursors of this compound. nih.gov Other methods include copper-catalyzed direct α-amination of ketones. organic-chemistry.orgrsc.org
The direct amination of oxetan-3-one with cyclopropylamine is an efficient route to the target compound.
An alternative synthetic logic involves attaching a functionalized cyclopropane (B1198618) ring to the oxetane core, followed by converting that functional group into an amine. This approach broadens the range of available starting materials and reaction pathways. rsc.orgimperial.ac.uk
Key functional group interconversions (FGIs) that can produce a primary amine include:
Reduction of Nitrocyclopropanes: A cyclopropyl group bearing a nitro (NO₂) substituent can be attached to the oxetane ring. The nitro group can then be reduced to a primary amine using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reductions (e.g., Zn, Fe in acidic media).
From Cyclopropanecarboxylic Acids (Curtius, Hofmann, or Schmidt Rearrangements): 1-Oxaspiro[3.3]heptane-6-carboxylic acid, a plausible intermediate, can be converted to the corresponding amine. These classical rearrangements transform a carboxylic acid into a primary amine with the loss of one carbon atom.
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide (B81097), which rearranges upon heating to an isocyanate, followed by hydrolysis to the amine.
Hofmann Rearrangement: An amide derived from the carboxylic acid is treated with bromine or a similar reagent in a basic solution.
Reduction of Cyclopropyl Azides: An azide (N₃) group can be introduced onto the cyclopropane ring and subsequently reduced to the amine, typically via catalytic hydrogenation or with reagents like triphenylphosphine (B44618) (Staudinger reaction).
These multi-step sequences often involve standard and reliable chemical transformations. beilstein-journals.orgub.edu
This advanced strategy involves constructing the cyclopropane ring itself in a stereoselective manner from an alkene, using a reagent that already contains a nitrogen atom or a precursor. unl.pt
Transition-Metal Catalyzed Cyclopropanation: Catalysts based on rhodium, copper, ruthenium, or cobalt can mediate the reaction between an alkene and a diazo compound. unl.ptacs.org If a diazo reagent containing a protected nitrogen function is used, a nitrogen-substituted cyclopropane can be formed. The use of chiral ligands on the metal catalyst can induce high levels of enantioselectivity. acs.orgunl.pt For example, cobalt porphyrin complexes are efficient catalysts for the cyclopropanation of alkenes with ethyl diazoacetate, and the diastereoselectivity can be tuned with additives. acs.org
Cyclopropanation of Nitrogen-Containing Alkenes: An alternative is the cyclopropanation of an enamine or a related nitrogen-substituted alkene. The stereoselectivity of the cyclopropanation often depends on the method used (e.g., Simmons-Smith reaction) and can be influenced by directing groups already present in the molecule. unl.ptmasterorganicchemistry.com The stereochemistry of the starting alkene is typically conserved in the cyclopropane product. masterorganicchemistry.com Stable (phosphanyl)(silyl)carbenes have been shown to react with various alkenes to give cyclopropanes with high stereospecificity. researchgate.net
Protecting Group Strategies and Orthogonality in Complex this compound Synthesis
In multi-step syntheses, it is often necessary to temporarily mask the reactive amine functionality to prevent unwanted side reactions. This is achieved using protecting groups. organic-chemistry.org The key to a successful strategy is orthogonality, which means that different protecting groups can be removed selectively under distinct conditions without affecting each other. organic-chemistry.orgmasterorganicchemistry.comiris-biotech.de
For the amine in this compound, common protecting groups include carbamates, which render the nitrogen non-nucleophilic. organic-chemistry.org
| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |
| tert-Butoxycarbonyl | Boc | -(C=O)OC(CH₃)₃ | Strong acid (e.g., TFA, HCl) masterorganicchemistry.comorganic-chemistry.org | Stable to base, hydrogenolysis |
| Carboxybenzyl | Cbz or Z | -(C=O)OCH₂Ph | Catalytic Hydrogenolysis (H₂, Pd/C) masterorganicchemistry.com | Stable to acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | -(C=O)OCH₂-Fmoc | Base (e.g., Piperidine) masterorganicchemistry.comiris-biotech.de | Stable to acid, hydrogenolysis |
An orthogonal strategy would allow, for example, the removal of a base-labile Fmoc group in the presence of an acid-labile Boc group, enabling site-specific modification of a molecule with multiple protected amines. organic-chemistry.orgsigmaaldrich.com The choice of protecting group must be carefully planned to be compatible with all subsequent reaction steps. organic-chemistry.org
Flow Chemistry and Continuous Processing in Scalable Synthesis of this compound
For the large-scale production of fine chemicals and active pharmaceutical ingredients (APIs), flow chemistry offers significant advantages over traditional batch processing. numberanalytics.comteknoscienze.com This technology involves running reactions in a continuous stream through a reactor, which enhances control, safety, and efficiency. numberanalytics.comuc.pt
Key benefits relevant to the synthesis of this compound include:
Enhanced Safety: Many synthetic reactions, including aminations and the use of organometallic reagents, can be hazardous due to high exothermicity or the handling of toxic/volatile reagents like ammonia. mdpi.comrsc.org Flow reactors contain only a small volume of reacting material at any given time, minimizing risk. numberanalytics.com
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior temperature control and mixing, leading to higher yields, better selectivity, and reduced reaction times. numberanalytics.comrsc.org
Scalability and Automation: Scaling up a flow process is often a matter of running the system for a longer duration or using parallel reactors, which is more straightforward than re-engineering large batch reactors. uc.pt Automation can lead to highly reproducible and efficient manufacturing. acs.org
Telescoped Reactions: Flow systems allow for the "telescoping" of multiple synthetic steps, where the output from one reactor is fed directly into the next without isolating intermediates. uc.ptrsc.org This significantly reduces waste and processing time. For example, a reductive amination could be followed by an in-line purification or a subsequent transformation in a sequential flow setup. rsc.orgnih.gov
Palladium-catalyzed aminations and other heterocycle syntheses have been successfully adapted to flow conditions, demonstrating the technology's potential for producing complex molecules like this compound efficiently and safely on an industrial scale. acs.orgmit.eduacs.org
Green Chemistry Principles and Sustainable Synthetic Routes for Spirocyclic Aminooxetanes
The growing emphasis on environmental sustainability has driven the adoption of green chemistry principles in the synthesis of complex molecules like spirocyclic aminooxetanes. ijsetpub.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijsetpub.com Key strategies include the use of environmentally benign solvents, alternative energy sources, and high atom-economy reactions like multicomponent reactions. ijsetpub.comutrgv.edu
Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. The synthesis of related spirocyclic structures, such as γ-spiroiminolactones and 1,3-selenazolines, has been successfully demonstrated in water. researchgate.netnih.gov These reactions often proceed in high yields without the need for hazardous organic solvents. nih.gov In some cases, surfactants like sodium dodecyl sulfate (B86663) (SDS) are used to facilitate reactions in water. nih.gov
Microwave irradiation offers a sustainable alternative to conventional heating, often leading to significantly shorter reaction times, reduced energy consumption, and higher product yields. utrgv.edu A green synthetic method for spiro compounds has been developed using microwave irradiation at a moderate temperature (80°C) with water as the solvent, representing a sustainable and faster alternative to classical approaches. utrgv.edu
Multicomponent reactions (MCRs) are highly efficient, as they combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms of the reactants. This maximizes atom economy and reduces the number of synthetic steps and purification processes. Efficient MCRs for synthesizing heterocyclic structures related to aminooxetanes have been developed in water, some of which are metal-free, further enhancing their green credentials. researchgate.netnih.gov These approaches highlight the potential for developing more sustainable routes to spirocyclic aminooxetanes by minimizing waste and avoiding toxic reagents and solvents. researchgate.net
| Green Chemistry Approach | Description | Advantages | Reference |
| Use of Water as Solvent | Replacing volatile organic solvents with water as the reaction medium. | Non-toxic, non-flammable, inexpensive, and environmentally benign. | utrgv.edunih.gov |
| Microwave-Assisted Synthesis | Employing microwave irradiation as an energy source for the reaction. | Shorter reaction times, reduced energy consumption, often higher yields. | utrgv.edu |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single synthetic operation to form the final product. | High atom economy, reduced number of steps, less waste generation. | researchgate.netnih.gov |
| Catalyst-Free/Metal-Free Reactions | Designing synthetic routes that proceed efficiently without the need for (often toxic or expensive) metal catalysts. | Avoids toxic metal contamination, simplifies purification, reduces cost. | researchgate.net |
Chemical Reactivity and Transformative Chemistry of 3 Cyclopropyloxetan 3 Amine
Ring-Opening Reactions of the Oxetane (B1205548) Moiety
The oxetane ring possesses a significant ring strain energy, estimated at approximately 25.5 kcal/mol (107 kJ/mol), which is comparable to that of an oxirane. beilstein-journals.orgutexas.edu This stored energy makes the oxetane susceptible to ring-opening reactions under various conditions, a characteristic that has been widely exploited in synthetic chemistry. beilstein-journals.org For 3,3-disubstituted oxetanes, while sterically more hindered, these reactions remain viable, often proceeding through acid-catalyzed mechanisms. nih.gov
Direct nucleophilic attack on the neutral oxetane ring is generally slow. Consequently, ring-opening is most efficiently achieved under acidic conditions, where protonation of the oxetane oxygen atom generates a more electrophilic oxonium ion intermediate. This activation facilitates attack by a wide range of nucleophiles.
The mechanism typically follows an SN2 pathway, involving the backside attack of a nucleophile on one of the α-carbons (C2 or C4) of the oxetane ring. In the case of the symmetrically substituted 3-Cyclopropyloxetan-3-amine, these two positions are chemically equivalent. The attack leads to the cleavage of a C-O bond and the formation of a 1,3-disubstituted propane (B168953) derivative. The regioselectivity of the attack is dictated by both steric and electronic factors, though for this specific molecule, the primary factor would be the choice of catalyst and reaction conditions. beilstein-journals.org
Table 1: Representative Nucleophilic Ring-Opening Reactions of Activated this compound
| Nucleophile | Reagent/Catalyst | Predicted Product Structure |
| H₂O | H₂SO₄ (cat.) | 1-cyclopropyl-1-(aminomethyl)-1,3-propanediol |
| CH₃OH | HCl (cat.) | 3-cyclopropyl-3-(aminomethyl)-3-methoxy-1-propanol |
| NaN₃ | NH₄Cl | 1-azido-3-cyclopropyl-3-(aminomethyl)-1-propanol |
| LiAlH₄ | THF | 1-cyclopropyl-1-(aminomethyl)-1-propanol |
| R-MgBr | CuI (cat.) | 3-cyclopropyl-3-(aminomethyl)-1-alkanol |
Treatment with strong Lewis or Brønsted acids can lead to more complex reaction pathways beyond simple nucleophilic addition. beilstein-journals.orgnih.gov Electrophilic activation can generate a transient oxetane carbocation, particularly if a substituent can stabilize the positive charge. nih.gov For this compound, the formation of a full carbocation at the C3 position is unlikely due to ring strain. However, in a process with significant SN1 character, the cleavage of a C-O bond could be the rate-determining step, leading to an intermediate that can be trapped by a nucleophile or undergo rearrangement.
One potential rearrangement pathway involves the migration of the adjacent cyclopropyl (B3062369) group. The cyclopropylmethyl cation system is known to undergo rapid, reversible rearrangements to cyclobutyl and homoallyl cations. While the specific pathway for this substrate is not documented, acid-catalyzed conditions could potentially initiate such skeletal reorganizations, leading to the formation of larger heterocyclic systems or unsaturated amino alcohols.
The substantial strain energy of the oxetane ring provides a strong thermodynamic driving force for ring-opening polymerization. beilstein-journals.org Cationic ring-opening polymerization (CROP) is the most common method for polymerizing oxetanes. The process is initiated by a cationic species (e.g., from BF₃·OEt₂) that activates the oxetane monomer. The propagation step involves the sequential attack of monomer units on the growing polymer chain, which has a cyclic oxonium ion as its active end. This process effectively transforms the high-strain monomer into a low-strain polyether backbone.
Table 2: Predicted Characteristics of Cationic Ring-Opening Polymerization
| Parameter | Description |
| Initiator | Lewis acids (e.g., BF₃·OEt₂, PF₅) or Brønsted acids (e.g., H₂SO₄) |
| Mechanism | Cationic Ring-Opening Polymerization (CROP) |
| Driving Force | Release of oxetane ring strain (~25.5 kcal/mol) |
| Polymer Structure | Polyether with pendant 3-amino-3-cyclopropyl groups |
| Potential Issues | Chain transfer and termination reactions, potential side reactions involving the amine or cyclopropyl groups under strongly acidic conditions. |
Reactions Involving the Cyclopropyl Group
The cyclopropane (B1198618) ring, with its bent σ-bonds (Walsh orbitals), exhibits partial π-character, making it susceptible to reactions typically associated with alkenes, particularly cleavage by electrophiles. nih.gov The reactivity of the cyclopropyl group in this compound is significantly influenced by the adjacent amino group.
The cleavage of a cyclopropane ring can occur at either the vicinal bond (adjacent to the substituent, C1-C2) or the distal bond (opposite the substituent, C2-C3). nih.govorganic-chemistry.org The site of cleavage is highly dependent on the electronic nature of the substituents. In the case of this compound, the primary amine is an electron-donating group. However, under acidic conditions, it is protonated to form an ammonium (B1175870) cation, which acts as a potent σ-electron-withdrawing group. nih.gov Theoretical studies and experimental results on analogous compounds suggest that strong σ-acceptor groups weaken the distal C2-C3 bond, favoring its cleavage upon electrophilic attack. nih.gov
This distal bond cleavage, often initiated by an electrophile (E⁺), would generate a 1,3-dipole or a related intermediate that can be trapped by a nucleophile (Nu⁻), leading to a 1,3-addition product and the destruction of the cyclopropane ring. Such reactions have been observed to proceed to form cyclopentane (B165970) or pyrrole (B145914) structures in related cyclopropylamine (B47189) systems. organic-chemistry.orgchemrxiv.org
Table 3: Predicted Cyclopropane Ring Cleavage Pathways Under Electrophilic Conditions
| Reagent/Condition | Proposed Intermediate | Predicted Outcome | Cleavage Type |
| HBr | Carbocationic intermediate | 1,3-addition of H and Br across the ring | Distal |
| Hg(OAc)₂ / H₂O | Mercurinium ion | Ring-opened organomercurial alcohol | Distal/Vicinal |
| Pd(0) catalyst | Oxidative addition complex | Insertion and rearrangement | Distal |
| Photochemical [3+2] cycloaddition | Radical cation | Formation of a five-membered ring | Distal |
While ring cleavage is a common reaction pathway, functionalization of the cyclopropane ring while preserving its structure is also a synthetically valuable transformation. Transition metal-catalyzed C-H activation and functionalization represent a powerful strategy for this purpose. For instance, palladium-catalyzed intramolecular functionalization of C(sp³)-H bonds has been successfully applied to cyclopropyl α-amino acid derivatives, suggesting that similar strategies could be viable for this compound. nih.gov
These reactions could introduce new substituents onto the cyclopropyl ring. The stereochemical outcome of such functionalization is a critical consideration. The approach of the catalyst and reagents would be influenced by the sterically demanding quaternary center. Depending on the specific mechanism (e.g., oxidative addition, concerted metalation-deprotonation), the reaction could proceed with either retention or inversion of stereochemistry at the reacting carbon center. researchgate.net Given that the starting material is achiral, functionalization of a methylene (B1212753) (CH₂) group on the cyclopropane ring would create a new stereocenter, leading to a racemic or diastereomeric mixture of products, the ratio of which would depend on the directing influence of the proximate functional groups.
Multi-Component Reactions Incorporating this compound as a Core Scaffold
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. The primary amine functionality of this compound makes it an ideal component for several well-known MCRs, such as the Ugi and Passerini reactions.
Ugi Reaction: The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.govwikipedia.org The amine component, in this case this compound, plays a crucial role in the initial formation of an imine intermediate. The versatility of the Ugi reaction allows for the introduction of four points of diversity, making it highly valuable for the generation of large and diverse compound libraries. researchgate.netnih.gov
Passerini Reaction: The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. scielo.brwikipedia.orgorganic-chemistry.orgnih.govmdpi.com While the Passerini reaction does not directly utilize an amine, derivatives of this compound, such as the corresponding carboxylic acid, could potentially participate in this transformation.
A novel three-component reaction involving 3-aminooxetanes, isocyanides, and selenium powder in water has been reported to efficiently produce 1,3-selenazolines. rsc.org This reaction highlights the utility of 3-aminooxetanes as building blocks in MCRs for the synthesis of novel heterocyclic systems.
| Reaction Name | Components | Product Type |
| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Bis-amide |
| Passerini Reaction | Carboxylic Acid, Aldehyde/Ketone, Isocyanide | α-Acyloxy carboxamide |
| Selenazoline Synthesis | 3-Aminooxetane, Isocyanide, Selenium Powder | 1,3-Selenazoline |
Chemo- and Regioselective Transformations of this compound Derivatives
The presence of multiple reactive sites in derivatives of this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. For instance, in molecules containing both the oxetane ring and other functional groups, selective transformations can be challenging.
The development of methods for the chemoselective oxidation of specific C-H bonds in the presence of other sensitive functional groups is an active area of research. nih.gov For example, manganese catalysis has been shown to enable the oxidation of aliphatic methylene C-H bonds while tolerating medicinally important aromatic functionalities. nih.gov Such methodologies could potentially be applied to derivatives of this compound to achieve selective functionalization.
The synthesis of 3,3-diaryloxetanes, which can be considered as benzophenone (B1666685) bioisosteres, has been achieved through Friedel-Crafts alkylation of 3-indolyloxetanols. nih.gov This demonstrates a regioselective C-C bond formation at the 3-position of the oxetane ring. While this example does not start from an amine, it showcases the types of selective transformations that are possible on the oxetane scaffold.
The ability to perform selective transformations is crucial for the synthesis of complex molecules and for the late-stage functionalization of drug candidates. The unique electronic and steric environment of the this compound scaffold presents both challenges and opportunities for the development of novel chemo- and regioselective reactions.
Advanced Spectroscopic and Mechanistic Investigations of 3 Cyclopropyloxetan 3 Amine
Elucidation of Conformational Preferences via High-Resolution NMR Techniques
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 3-Cyclopropyloxetan-3-amine in solution. The unique spirocyclic arrangement, where a cyclopropane (B1198618) ring is fused to an oxetane (B1205548) ring at the C3 position, imposes significant conformational constraints that can be elucidated through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments.
The oxetane ring is known to adopt a puckered conformation rather than a planar one to relieve torsional strain, with the degree of puckering influenced by the substituents. acs.orgmdpi.com In this compound, the spiro-fused cyclopropyl (B3062369) group is expected to significantly influence this puckering. The ¹H NMR spectrum would likely show distinct signals for the axial and equatorial protons of the oxetane methylene (B1212753) groups (C2 and C4), with complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of these protons are sensitive to their orientation relative to the cyclopropyl ring and the lone pair of the oxetane oxygen.
The cyclopropyl protons would also exhibit characteristic chemical shifts in the upfield region of the spectrum, with complex geminal and vicinal coupling constants. Two-dimensional techniques such as Correlation Spectroscopy (COSY) are essential to map the proton-proton coupling networks and unambiguously assign these signals. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for a complete assignment of the carbon skeleton.
Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, are particularly crucial for defining the molecule's three-dimensional structure and conformational preferences. acs.org These experiments detect through-space interactions between protons that are in close proximity. For this compound, NOE correlations would reveal the spatial relationship between the protons of the cyclopropyl ring and the axial/equatorial protons of the oxetane ring, thereby defining the preferred orientation of the two rings relative to each other.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| C2/C4 (Oxetane CH₂) | ~4.5 - 4.9 | ~75 - 80 | H2/H4 -> C3, C4/C2 |
| C3 (Spiro Carbon) | - | ~60 - 65 | - |
| NH₂ | Broad, ~1.5 - 2.5 | - | NH₂ -> C3 |
| C1' (Cyclopropyl CH₂) | ~0.4 - 0.8 | ~5 - 10 | H1' -> C2', C3 |
| C2' (Cyclopropyl CH₂) | ~0.4 - 0.8 | ~5 - 10 | H2' -> C1', C3 |
Vibrational Spectroscopy for Probing Molecular Dynamics and Intermolecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable insights into the molecular structure, bonding, and intermolecular forces of this compound. nih.gov The spectra are characterized by vibrational modes corresponding to the distinct functional groups: the oxetane ring, the cyclopropyl group, and the primary amine.
Key vibrational modes for the oxetane ring include the asymmetric and symmetric C-O-C stretching vibrations, which are typically strong in the IR spectrum and appear in the 950-1050 cm⁻¹ region. The ring puckering motion, a large-amplitude vibration, occurs at a much lower frequency, often in the far-infrared region. researchgate.net The cyclopropyl group exhibits characteristic C-H stretching vibrations above 3000 cm⁻¹ and a distinctive "ring breathing" mode around 1200-1250 cm⁻¹, which is often prominent in the Raman spectrum.
The primary amine group gives rise to several characteristic bands. The N-H stretching vibrations typically appear as a pair of bands in the 3300-3500 cm⁻¹ region. The position and shape of these bands are highly sensitive to hydrogen bonding. In condensed phases, intermolecular hydrogen bonding between the amine group of one molecule and the oxetane oxygen or amine nitrogen of another would lead to a broadening and red-shifting (lower frequency) of these N-H stretching bands. The N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.
The complementarity of IR and Raman spectroscopy is crucial for a comprehensive analysis. nih.gov Vibrational modes that involve a significant change in the dipole moment are strong in the IR spectrum (e.g., C-O-C stretch), while modes that cause a large change in polarizability are strong in the Raman spectrum (e.g., symmetric ring breathing modes). cardiff.ac.uk Computational modeling, often using density functional theory (DFT), is frequently employed to aid in the assignment of complex vibrational spectra by predicting the frequencies and intensities of the fundamental vibrational modes. nih.gov
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | IR |
| Cyclopropyl C-H Stretch | 3000 - 3100 | IR, Raman |
| Oxetane C-H Stretch | 2850 - 3000 | IR, Raman |
| N-H Bend (Scissoring) | 1600 - 1650 | IR |
| Cyclopropyl Ring Breathing | 1200 - 1250 | Raman |
| C-N Stretch | 1050 - 1150 | IR |
| C-O-C Asymmetric Stretch | 950 - 1050 | IR |
X-ray Crystallography for Absolute and Relative Stereochemical Assignment of Derivatives
While this compound is an achiral molecule, X-ray crystallography is the definitive method for determining the three-dimensional structure of its chiral derivatives in the solid state. researchgate.netnih.gov This technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular geometry and packing within the crystal lattice.
For a derivative of this compound, a single-crystal X-ray diffraction study would confirm the connectivity of the atoms and reveal the precise conformation adopted in the solid state. Key structural parameters, such as the puckering angle of the oxetane ring and the relative orientation of the cyclopropyl group, can be accurately determined. acs.orgresearchgate.net This information is invaluable for validating conformational preferences predicted by computational models or inferred from NMR studies.
In cases where a derivative possesses one or more stereocenters, X-ray crystallography is crucial for assigning both relative and absolute stereochemistry. For instance, if a reaction on the amine group introduces a chiral auxiliary, or if a reaction at the C2/C4 position of the oxetane ring creates a new stereocenter, crystallography can determine the spatial arrangement of the substituents relative to each other. To determine the absolute stereochemistry, the analysis must be performed on a single enantiomer, often by measuring anomalous dispersion effects, a technique known as Flack parameter determination. beilstein-journals.org
The crystal packing analysis can also reveal patterns of intermolecular interactions, such as hydrogen bonding networks involving the amine and oxetane functionalities, which govern the physical properties of the solid material.
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₁₂H₁₅NO₂Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.1 Å, b = 12.5 Å, c = 11.8 Å, β = 98.5° |
| Volume | 1475 ų |
| Z (Molecules per cell) | 4 |
| Final R-factor | R1 = 0.045 |
Mass Spectrometric Approaches to Reaction Pathway Analysis and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique for confirming the molecular weight and elucidating the structure of this compound and its reaction products. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. For C₆H₁₁NO, the expected exact mass is 113.0841.
The fragmentation pattern observed in the mass spectrum, typically generated by electron ionization (EI) or collision-induced dissociation (CID), provides a fingerprint that is characteristic of the molecule's structure. For this compound, the fragmentation is expected to be dominated by pathways that generate stable ions and neutral losses, driven by the presence of the amine, cyclopropyl, and oxetane functionalities.
A primary and highly diagnostic fragmentation pathway is the α-cleavage adjacent to the nitrogen atom. libretexts.org This involves the homolytic cleavage of the C3-C(cyclopropyl) bond, resulting in the loss of a cyclopropyl radical (·C₃H₅, 41 Da) to form a highly stable, resonance-delocalized iminium ion. This fragment would be expected to be the base peak or one of the most abundant ions in the spectrum. docbrown.info Other significant fragmentation pathways could include:
Ring-opening of the oxetane: This could occur via a retro-[2+2] cycloaddition, leading to the loss of neutral molecules like formaldehyde (B43269) (CH₂O, 30 Da).
Loss of the amine group: Cleavage of the C-N bond could lead to the loss of ·NH₂ (16 Da).
Fragmentation of the cyclopropyl ring: Loss of ethylene (B1197577) (C₂H₄, 28 Da) from the molecular ion or subsequent fragment ions.
By coupling mass spectrometry with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), complex mixtures from chemical reactions can be analyzed. This allows for the identification of reactants, intermediates, products, and byproducts, thereby providing critical evidence for proposed reaction pathways and mechanisms. scispace.com
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 113 | [C₆H₁₁NO]⁺ | Molecular Ion |
| 98 | [M - CH₃]⁺ | Loss of methyl (from rearrangement) |
| 83 | [M - CH₂O]⁺ | Retro [2+2] of oxetane ring |
| 72 | [M - C₃H₅]⁺ | α-cleavage, loss of cyclopropyl radical |
| 70 | [M - C₃H₅ - H₂]⁺ | Further fragmentation |
| 44 | [C₂H₆N]⁺ | Cleavage of oxetane ring |
Reaction Kinetics and Mechanistic Studies on this compound Transformations
The chemical reactivity of this compound is largely dictated by the strained four-membered oxetane ring. The inherent ring strain (approximately 25.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. beilstein-journals.orgnih.gov Mechanistic studies of these transformations are essential for understanding and controlling the compound's reactivity.
Acid-Catalyzed Ring-Opening: In the presence of protic or Lewis acids, the oxetane oxygen is activated by protonation or coordination, making the ring highly susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack is a key mechanistic question. Attack can occur at either the more substituted C3 position or the less substituted C2/C4 positions. magtech.com.cn
Sₙ1-like Mechanism: An Sₙ1-type pathway would involve the formation of a tertiary carbocation at the C3 position, stabilized by the adjacent amine and cyclopropyl groups. This would lead to nucleophilic attack exclusively at C3.
Sₙ2-like Mechanism: An Sₙ2-type pathway would involve the nucleophile attacking one of the less sterically hindered methylene carbons (C2/C4), leading to the formation of a primary alcohol.
Kinetic studies, performed by monitoring reaction progress over time using techniques like HPLC or NMR, can help elucidate the reaction mechanism. For example, determining the order of the reaction with respect to the substrate, acid, and nucleophile can provide insight into the rate-determining step. Furthermore, studying the effect of substituents on derivatives (a Hammett analysis) can reveal the extent of charge development in the transition state, helping to distinguish between Sₙ1 and Sₙ2 pathways. beilstein-journals.org
| Reaction Type | Typical Reagents | Expected Major Product Type | Likely Mechanism |
|---|---|---|---|
| Acid-Catalyzed Ring-Opening | HCl, H₂SO₄, BF₃·OEt₂ with H₂O, ROH | Amino diol or amino ether alcohol | Sₙ1-like or Sₙ2-like |
| Nucleophilic Ring-Opening | NaN₃, NaCN, R-MgBr | Azido alcohol, cyano alcohol, etc. | Sₙ2 |
| Reductive Ring-Opening | LiAlH₄ | 3-amino-3-cyclopropylpropan-1-ol | Sₙ2 (hydride attack) |
Computational and Theoretical Studies on 3 Cyclopropyloxetan 3 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and predicting the reactivity of novel molecules like 3-cyclopropyloxetan-3-amine. These methods can provide deep insights into the distribution of electrons, the nature of chemical bonds, and the energetic pathways of potential reactions.
Density Functional Theory (DFT) is a versatile computational method for investigating the electronic structure and reactivity of organic molecules. For this compound, DFT studies would be essential in mapping out potential reaction pathways and identifying the associated transition states. Key areas of investigation would include the protonation of the amine group, nucleophilic attack at the oxetane (B1205548) ring carbons, and reactions involving the cyclopropane (B1198618) ring.
The reactivity of the cyclopropylamine (B47189) moiety is of particular interest, as the cyclopropane ring can exhibit unusual electronic properties and participate in reactions involving ring-opening. longdom.orgacs.orgresearchgate.netacs.org DFT calculations could model the transition states for various ring-opening reactions, providing activation energies and reaction thermodynamics. For instance, the interaction of the amine's lone pair with the Walsh orbitals of the cyclopropane ring could be analyzed to predict its influence on the ring's stability and reactivity.
Furthermore, DFT can be employed to study the role of the oxetane ring in modulating the reactivity of the amine. The electron-withdrawing nature of the oxygen atom in the oxetane ring is expected to influence the basicity and nucleophilicity of the amine group. nih.gov DFT calculations could quantify this effect by calculating proton affinities and reaction barriers for nucleophilic substitution reactions.
A hypothetical reaction coordinate diagram for the acid-catalyzed ring-opening of the oxetane in this compound, as could be predicted by DFT calculations, is presented below.
| Reaction Coordinate | Putative Intermediate/Transition State | Relative Energy (kcal/mol) |
| Reactants | This compound + H⁺ | 0 |
| Transition State 1 | Protonation of oxetane oxygen | ~5-10 |
| Intermediate 1 | Protonated oxetane | ~-5 |
| Transition State 2 | Nucleophilic attack by H₂O on C2/C4 | ~15-25 |
| Intermediate 2 | Ring-opened diol intermediate | ~-10 |
| Products | 1-cyclopropyl-1-aminomethyl-1,3-propanediol | ~-20 |
This table is a hypothetical representation of data that could be generated from DFT studies and does not represent actual experimental results.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for studying the intricate bonding and high strain energy inherent in the spirocyclic system of this compound. The fusion of a three-membered cyclopropane ring and a four-membered oxetane ring at a single carbon atom creates significant ring strain, which dictates the molecule's geometry and reactivity. mdpi.comacs.orgnih.govacs.org
Calculations could precisely determine the bond lengths, bond angles, and dihedral angles of the molecule. The C-C-C bond angles in the cyclopropane ring are expected to be close to 60°, while the bond angles in the oxetane ring will also be significantly compressed from the ideal tetrahedral angle of 109.5°. These geometric constraints lead to bent bonds and altered hybridization at the carbon atoms. Natural Bond Orbital (NBO) analysis, an ab initio method, could be used to quantify the hybridization of the atomic orbitals and the nature of the bonding in this strained system.
The strain energy of this compound can be calculated by comparing its heat of formation with that of a strain-free reference compound. This value is a critical indicator of the molecule's thermodynamic stability and its propensity to undergo ring-opening reactions. mdpi.comacs.org A comparison of the calculated strain energy of this compound with its constituent rings is provided in the table below.
| Ring System | Typical Strain Energy (kcal/mol) |
| Cyclopropane | 27.5 |
| Oxetane | 25.5 |
| Spiro[2.3]hexane | ~54.9 |
| This compound (estimated) | ~55-65 |
The estimated strain energy for this compound is an educated approximation based on related spirocyclic systems and would require specific ab initio calculations for an accurate value. mdpi.com
Conformational Analysis and Potential Energy Surfaces of the Combined Ring System
The conformational flexibility of this compound, although limited by its rigid spirocyclic core, is an important aspect of its chemistry. The oxetane ring is not planar and undergoes a puckering motion. researchgate.net The presence of the bulky cyclopropyl (B3062369) group and the amine substituent at the spiro-carbon will influence the preferred puckered conformation of the oxetane ring.
Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. By rotating the amine group and considering the different puckering states of the oxetane ring, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the energy barriers between them. rsc.orgrsc.orgresearchgate.netsemanticscholar.orgresearchgate.netnih.gov
The relative energies of different conformers will be influenced by steric interactions between the substituents and the ring systems, as well as by electronic effects such as hyperconjugation. Understanding the conformational preferences is crucial for predicting how the molecule will interact with other molecules, such as solvent molecules or biological receptors.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide a dynamic picture of this compound in a solvent environment, offering insights into its solvation and intermolecular interactions. rsc.orgyoutube.com By simulating the motion of the molecule and the surrounding solvent molecules over time, MD can reveal how the solvent influences the conformational preferences of the solute and how the solute, in turn, structures the solvent around it.
For this compound, MD simulations in water would be particularly informative. The simulations would show the formation of hydrogen bonds between the amine group and water molecules, as well as the interactions of the polar oxetane ring with the solvent. The radial distribution functions of water molecules around the different functional groups of the molecule could be calculated to quantify the extent and nature of solvation.
These simulations are also valuable for understanding how the molecule might interact with a biological target, such as an enzyme's active site. By placing the molecule in a simulated active site, MD can explore possible binding modes and estimate the free energy of binding, providing a theoretical basis for its potential biological activity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can be a powerful tool for predicting the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netmdpi.comrsc.orgchemicalbook.com These predictions can be invaluable for confirming the structure of a newly synthesized compound or for interpreting experimental spectra.
For this compound, DFT calculations can be used to predict the ¹H and ¹³C NMR chemical shifts. The calculated shifts can then be compared with experimental data to validate the computational model and confirm the molecular structure. The unique electronic environment of the spiro-carbon and the carbons in the strained rings is expected to give rise to characteristic chemical shifts.
Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. The calculated spectrum would show characteristic peaks for the N-H stretching and bending modes of the amine group, the C-O-C stretching of the oxetane ring, and the various C-H and C-C vibrations of the cyclopropane and oxetane rings.
| Spectroscopic Parameter | Predicted Value (Hypothetical) |
| ¹³C NMR Chemical Shift (Spiro-C) | 70-80 ppm |
| ¹H NMR Chemical Shift (Oxetane CH₂) | 4.0-5.0 ppm |
| IR Frequency (N-H Stretch) | 3300-3400 cm⁻¹ |
| IR Frequency (C-O-C Stretch) | 950-1050 cm⁻¹ |
This table presents hypothetical predicted spectroscopic data that would need to be confirmed by actual calculations and experimental measurements.
In Silico Design of Novel Derivatives Based on the this compound Scaffold
The this compound scaffold, with its inherent three-dimensionality and unique combination of functional groups, represents an attractive starting point for the in silico design of novel derivatives with potential applications in medicinal chemistry. researchgate.netresearchgate.netnih.govrsc.orgnih.govrsc.org Computational tools can be used to explore the chemical space around this scaffold and to design new molecules with optimized properties.
One approach is to use structure-based drug design, where the scaffold is docked into the active site of a target protein. By analyzing the binding mode and the interactions with the protein, modifications to the scaffold can be proposed to improve binding affinity and selectivity. For example, substituents could be added to the amine group or to the cyclopropane or oxetane rings to exploit specific pockets in the active site.
Another approach is ligand-based drug design, where a library of virtual derivatives is created and screened for properties such as drug-likeness, ADME (absorption, distribution, metabolism, and excretion) properties, and predicted biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the derivatives with their predicted activity, guiding the design of more potent and effective compounds. The spirocyclic nature of the scaffold is particularly interesting in this context, as it can lead to improved metabolic stability and cell permeability. researchgate.netnih.gov
3 Cyclopropyloxetan 3 Amine As a Versatile Synthetic Building Block in Advanced Chemical Synthesis
Construction of Complex Molecular Architectures Featuring Constrained Oxetane (B1205548) and Cyclopropane (B1198618) Rings
The dual-ring system of 3-cyclopropyloxetan-3-amine, featuring both an oxetane and a cyclopropane, offers a unique platform for the construction of intricate molecular architectures. The inherent ring strain of these small rings can be harnessed as a driving force in chemical transformations, enabling the synthesis of complex structures that would be challenging to access through other means. The defined stereochemistry and conformational rigidity of this building block allow for precise control over the spatial arrangement of substituents, a critical aspect in the design of bioactive molecules and advanced materials.
The presence of the primary amine provides a versatile handle for a wide array of chemical modifications. This functional group can be readily derivatized to introduce a variety of substituents, allowing for the systematic exploration of chemical space and the fine-tuning of molecular properties. The combination of the strained rings and the reactive amine functionality makes this compound a powerful tool for generating molecular diversity and complexity from a relatively simple starting material.
Development of New Scaffolds for Chemical Probe Discovery
Chemical probes are essential tools for elucidating biological pathways and validating new drug targets. The development of novel scaffolds that can be elaborated into selective and potent probes is a key objective in chemical biology. The this compound moiety offers a unique three-dimensional framework that is well-suited for this purpose. Its rigid structure can help to pre-organize appended functional groups for optimal interaction with a biological target, potentially leading to higher affinity and selectivity.
An example of the utility of a related cyclopropylamine-containing scaffold can be seen in the development of chemical probes for the protein kinase CSNK2A. nih.gov In this work, a series of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines were optimized to generate a potent and selective in vivo chemical probe. nih.gov This highlights the value of the cyclopropylamino group in achieving desirable biological activity and pharmacokinetic properties in the context of probe development. The unique physicochemical properties conferred by the this compound scaffold, such as its polarity and metabolic stability, make it an attractive starting point for the discovery of new chemical probes for a variety of biological targets.
Applications in Fragment-Based Drug Discovery Methodologies (Focus on Scaffold Utility)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. This approach relies on the screening of low molecular weight fragments that bind to a biological target with high ligand efficiency. The three-dimensional shape of fragments is increasingly recognized as a critical factor for success in FBDD, as it allows for the exploration of more complex binding interactions. nih.govresearchgate.net
The this compound scaffold is an excellent example of a three-dimensional fragment. nih.govvu.nl Its rigid, non-planar structure provides a well-defined vector for fragment growth, allowing for the systematic elaboration of initial hits into more potent compounds. The incorporation of both an oxetane and a cyclopropane ring introduces a high degree of sp³ character, which is often associated with improved physicochemical properties such as increased solubility and metabolic stability. The utility of related 3D scaffolds, such as those based on cyclobutane, has been demonstrated in the generation of diverse fragment libraries for FBDD. nih.govvu.nl
| Property | Typical 2D Fragments | This compound | Advantages of 3D Scaffold |
|---|---|---|---|
| Shape | Planar, aromatic | Non-planar, globular | Exploration of deeper, more complex binding pockets |
| sp³ Character | Low | High | Improved solubility, metabolic stability, and novel intellectual property |
| Exit Vectors | Often limited to the plane of the molecule | Well-defined, multi-directional | Facilitates more effective fragment growing and linking |
Synthesis of Spirocyclic Systems with Defined Stereochemistry and Conformational Control
Spirocycles, molecules containing two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity. The synthesis of spirocyclic systems with precise control over stereochemistry is a challenging but rewarding endeavor. The this compound building block can serve as a valuable precursor for the construction of novel spirocyclic architectures.
The oxetane ring itself can be a component of a spirocyclic system. For instance, spirocyclic oxetanes have been synthesized through various methods, including the Paternò–Büchi reaction of cyclic ketones. rsc.org Furthermore, the synthesis of spiro[dihydropyridine-oxindoles] has been achieved through a three-component reaction, demonstrating the feasibility of constructing complex spirocycles in a single step. beilstein-journals.org The presence of the amine functionality on the this compound scaffold provides a convenient point for annulation reactions to build the second ring of a spirocyclic system, with the stereochemistry of the starting material potentially directing the stereochemical outcome of the cyclization. The synthesis of a spirocyclic oxetane-fused benzimidazole (B57391) has also been reported, showcasing the versatility of oxetane-containing building blocks in the construction of complex heterocyclic systems. mdpi.com
Integration into Polymer Chemistry and Advanced Materials Science (Excluding Biological Functions)
The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization, a process that can be initiated by cationic initiators. wikipedia.orgresearchgate.net This reactivity allows for the integration of the this compound monomer into polymer chains, leading to the formation of polyoxetanes with unique properties. researchgate.net The resulting polymers would feature pendant cyclopropylamine (B47189) groups, which could serve as sites for further functionalization or as key components of the material's properties.
The polymerization of oxetane derivatives has been explored for various applications in materials science. For example, energetic polyoxetanes, such as those derived from 3,3-bis(azidomethyl)oxetane (B8295959) (BAMO) and 3-azidomethyl-3-methyloxetane (AMMO), have been investigated as high-performance binders for energetic composites. nih.gov The incorporation of carborane-oxetane monomers into polymers has also been studied for applications in rocket propellants. dtic.mil The presence of the amine group in this compound could influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with tailored thermal stability, mechanical properties, or chemical resistance. researchgate.net
| Polymer Type | Initiation Method | Potential Properties | Potential Applications |
|---|---|---|---|
| Homopolymer | Cationic Ring-Opening | High thermal stability, tunable mechanical properties | High-performance coatings, adhesives, and composites |
| Copolymer | Cationic Ring-Opening with other cyclic ethers | Modified crystallinity, tailored solubility | Thermoplastic elastomers, specialty rubbers |
| Cross-linked Network | Post-polymerization cross-linking of amine groups | Enhanced chemical resistance, improved dimensional stability | Thermosetting resins, advanced composites |
Role as a Bioisostere for Other Functional Groups in Molecular Design (Focus on Chemical Properties)
Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a fundamental concept in medicinal chemistry. digitellinc.comnih.govnih.gov The this compound scaffold contains two key motifs, the oxetane ring and the cyclopropyl (B3062369) group, that can act as bioisosteres for other common functional groups.
The oxetane ring is a well-established bioisostere for the gem-dimethyl group and the carbonyl group. u-tokyo.ac.jp The replacement of a gem-dimethyl group with an oxetane can lead to improved aqueous solubility and metabolic stability. When used as a carbonyl replacement, the oxetane ring maintains the ability to act as a hydrogen bond acceptor while being metabolically more robust. drughunter.com More recently, amino-oxetanes have been explored as bioisosteres for amides, offering a non-hydrolyzable alternative that can maintain key binding interactions. nih.gov
The cyclopropyl group can also serve as a bioisostere for a vinyl group or a phenyl ring in certain contexts. Its unique electronic properties and conformational rigidity can lead to improved metabolic stability and binding affinity. The combination of these two bioisosteric motifs in a single building block makes this compound a powerful tool for optimizing the properties of bioactive molecules.
Future Directions and Emerging Research Themes for 3 Cyclopropyloxetan 3 Amine
Development of Novel Catalytic Systems for Stereoselective Derivatization of the Compound
The creation of chiral derivatives of 3-cyclopropyloxetan-3-amine with high precision is a primary objective for its application in drug discovery. The development of novel catalytic systems is central to achieving this goal, enabling the synthesis of specific stereoisomers with desired biological activities.
Future research will likely focus on several key areas of catalysis:
Asymmetric Metal Catalysis: Transition metal catalysts, particularly those based on cobalt, rhodium, and palladium, are effective for various asymmetric transformations. For instance, cobalt(II)-based catalysts have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of olefins to produce chiral cyclopropyl (B3062369) carboxamides. organic-chemistry.org Similar catalytic systems could be adapted for the derivatization of the amine group or for reactions involving the cyclopropyl moiety of this compound.
Organocatalysis: Chiral organic molecules can catalyze stereoselective reactions without the need for metals. Organocatalysts have been successfully employed in the diastereo- and enantioselective synthesis of spirocyclopropyl pyrazolones through Michael/alkylation cascade reactions. researchgate.net This approach could be explored for the stereoselective functionalization of the oxetane (B1205548) or cyclopropane (B1198618) rings.
Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysis. chemistryjournals.netresearchgate.net Engineered carbene transferases, for example, have been used for the highly stereoselective synthesis of cyclopropylphosphonates. nih.gov The application of biocatalysts, such as imine reductases or transaminases, could provide a green and efficient route to chiral derivatives of this compound. researchgate.net
| Catalyst Type | Potential Application for this compound Derivatization | Key Advantages |
| Asymmetric Metal Catalysis | Stereoselective functionalization of the amine or cyclopropyl group. | High efficiency and selectivity for a broad range of transformations. |
| Organocatalysis | Enantioselective synthesis of complex spirocyclic derivatives. | Metal-free, often milder reaction conditions. |
| Biocatalysis | Green and highly selective synthesis of chiral amines and other derivatives. | High stereoselectivity, environmentally friendly, operates under mild conditions. chemistryjournals.netresearchgate.net |
Integration with Automated Synthesis and Artificial Intelligence in Reaction Planning and Optimization
AI in Retrosynthesis: AI-powered retrosynthesis tools can analyze the structure of a target derivative of this compound and propose multiple synthetic routes. chemcopilot.com These tools leverage vast reaction databases to identify novel and efficient disconnections that may not be obvious to a human chemist. nih.gov
Machine Learning for Reaction Optimization: Machine learning algorithms can be trained on experimental data to predict the optimal reaction conditions for a given transformation. beilstein-journals.orgpreprints.orgaimlprogramming.com This can significantly reduce the number of experiments needed to achieve high yields and selectivity, saving time and resources. technologynetworks.com For example, an AI-driven approach has been used to double the average yield of hard-to-optimize reactions. technologynetworks.com
Automated Synthesis Platforms: Robotic systems can perform chemical reactions with high precision and reproducibility, guided by AI-generated protocols. preprints.org This allows for high-throughput screening of reaction conditions and the rapid synthesis of libraries of this compound derivatives for biological evaluation.
| AI/Automation Application | Function in the Context of this compound | Expected Outcome |
| Retrosynthesis Planning | Propose novel and efficient synthetic routes to complex derivatives. | Accelerated discovery of viable synthetic pathways. chemcopilot.comnih.gov |
| Reaction Condition Optimization | Predict optimal temperature, solvent, catalyst, and reagents for a given reaction. | Increased reaction yields and selectivity with fewer experiments. beilstein-journals.orgpreprints.org |
| Automated Synthesis | Execute high-throughput synthesis and screening of derivatives. | Rapid generation of compound libraries for drug discovery. |
Exploration of Unconventional Reactivity Pathways and Mechanistic Insights
The high ring strain inherent in both the oxetane and cyclopropane rings of this compound suggests the potential for unique, strain-release-driven reactivity. nih.govrsc.orgbris.ac.uk Investigating these unconventional pathways can lead to the discovery of novel transformations and the synthesis of complex molecular architectures.
Strain-Release Driven Reactions: The energy stored in the strained rings can be harnessed to drive reactions that would otherwise be unfavorable. For example, azabicyclo[1.1.0]butanes, which are also highly strained, undergo electrophile-induced spirocyclization-desilylation reactions. nih.gov Similar strategies could be applied to this compound to generate novel spirocyclic systems.
Photoredox Catalysis: Visible-light-induced photoredox catalysis can enable unique transformations under mild conditions. This approach has been used for the diastereoselective [3+2] cycloaddition of N-sulfonyl cyclopropylamines with electron-deficient olefins. acs.org The application of photoredox catalysis to this compound could unlock new reactivity patterns.
Mechanistic Studies: A thorough understanding of the reaction mechanisms is crucial for controlling the outcome of these novel transformations. Computational modeling and experimental mechanistic studies will be essential to elucidate the intermediates and transition states involved in the unconventional reactions of this strained spirocycle.
Advanced Methodologies for Stereocontrol in Complex Aminooxetane and Cyclopropylamine (B47189) Derivatives
Achieving precise control over the stereochemistry of derivatives is paramount for their use in pharmaceuticals. Advanced synthetic methodologies are needed to control the formation of multiple stereocenters in complex molecules derived from this compound.
Substrate-Controlled Diastereoselective Reactions: The existing stereochemistry of a chiral derivative of this compound can be used to direct the stereochemical outcome of subsequent reactions. This approach is often used in the synthesis of complex natural products.
Catalyst-Controlled Enantioselective Synthesis: As discussed in section 7.1, the use of chiral catalysts can enable the enantioselective synthesis of specific stereoisomers. This is particularly important for creating libraries of compounds for structure-activity relationship studies.
Chemoenzymatic Synthesis: The combination of chemical and enzymatic steps can provide a powerful strategy for stereocontrol. For example, an engineered variant of myoglobin has been used for the highly diastereo- and enantioselective construction of cyclopropyl ketones. rochester.edu
Sustainable Synthesis and Circular Economy Approaches for Spirocyclic Building Blocks
The principles of green chemistry and the circular economy are becoming increasingly important in chemical synthesis. nih.gov Future research on this compound and other spirocyclic building blocks will need to incorporate these principles to ensure environmental sustainability.
Green Chemistry Metrics: The "greenness" of a synthetic route can be quantified using metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI). nih.govmdpi.comwiley-vch.deacsgcipr.orgresearchgate.net These metrics will be used to evaluate and compare different synthetic approaches to this compound and its derivatives, guiding the development of more sustainable processes.
Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable raw materials can reduce the reliance on fossil fuels. Biocatalytic processes, which often use renewable starting materials, are a promising avenue for the sustainable synthesis of spirocyclic compounds. chemistryjournals.netkcl.ac.uk
Chemical Recycling and Upcycling: Developing methods for the chemical recycling of waste materials into valuable building blocks is a key aspect of the circular economy. researchgate.netplasticcollective.colifeboat.comyoutube.com While directly applicable to polymers, the concept of designing molecules for disassembly can be applied to complex small molecules as well. Furthermore, waste products like carbon dioxide are being explored as a C1 feedstock for the synthesis of organic chemicals. europa.eu
| Sustainability Approach | Application to this compound Synthesis | Goal |
| Green Chemistry Metrics | Quantify the environmental impact of synthetic routes. | Minimize waste and energy consumption. nih.govmdpi.comwiley-vch.de |
| Renewable Feedstocks | Utilize biomass-derived starting materials. | Reduce dependence on fossil fuels. |
| Chemical Recycling/Upcycling | Design for disassembly; use of waste streams as starting materials. | Create a circular economy for chemical building blocks. researchgate.netplasticcollective.colifeboat.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
